2-Chloroquinolin-6-ol
Overview
Description
2-chloroquinolin-6-ol is a monohydroxyquinoline that is 6-hydroxyquinoline in which the hydrogen at position 2 is replaced by a chlorine. It is an organochlorine compound and a monohydroxyquinoline.
Scientific Research Applications
Synthesis and Characterization
Recent advances have focused on the synthesis and characterization of 2-chloroquinoline derivatives, highlighting their potential in creating fused or binary heterocyclic systems. These compounds are of interest due to their diverse synthetic applications and biological evaluations, which have been explored in various studies (Hamama et al., 2018). Additionally, novel 2-chloroquinolin-3-yl ester derivatives have been synthesized, showing potential in ABTS radical-scavenging activity and antimicrobial activities, indicating a promising avenue for the development of new therapeutic agents (Tabassum et al., 2014).
Structural and Spectroscopic Studies
Metastable forms of chloroquinolinones have been characterized through various spectroscopic techniques, revealing insights into their crystal structures and molecular interactions. These studies contribute to a deeper understanding of the molecular properties of chloroquinoline derivatives, which is crucial for their application in various scientific fields (Luo & Sun, 2014).
Antiviral and Antimalarial Activities
Chloroquinoline derivatives have been studied for their antiviral effects, particularly against HIV, and their potential in the treatment of other viral infections, leveraging their immunomodulatory effects. This highlights the versatility of chloroquinoline compounds in addressing a range of viral diseases (Savarino et al., 2003). Furthermore, novel chloroquinoline derivatives have shown promising antimalarial activity, identifying them as potential leads in the development of new antimalarial therapies (Akhter et al., 2015).
Anticancer Potential
Emerging research has synthesized novel chloroquinoline derivatives, revealing their anticancer efficacy, particularly in ovarian cancer. This underscores the potential of 2-chloroquinoline-3-carbaldehyde derivatives in contributing to cancer treatment, providing a foundation for further exploration in this area (Karthikeyan et al., 2019).
Safety and Hazards
Future Directions
Quinoline derivatives, including 2-Chloroquinolin-6-ol, have potential applications in the fields of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are utilized extensively in the treatment of various infections and diseases . Further development and increased utilization of biocatalysis for the production of drugs with emphasis on green chemistry can be expected .
Mechanism of Action
Target of Action
2-Chloroquinolin-6-ol is a derivative of quinoline, a class of compounds known for their diverse therapeutic profiles . The primary targets of quinoline derivatives are often associated with their antimalarial, antimicrobial, and anticancer activities . .
Mode of Action
Quinoline derivatives, such as chloroquine, are known to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite
Biochemical Pathways
For instance, some quinoline derivatives inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death
Result of Action
One study found that a series of 2-chloro n-substituted amino quinolines exhibited cytotoxic activity against a non-small cell lung cancer cell line, a549
Biochemical Analysis
Biochemical Properties
2-Chloroquinolin-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to changes in cell viability and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over extended periods due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For instance, in rodent models, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can impact its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Properties
IUPAC Name |
2-chloroquinolin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANCOYIVTNZKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622680 | |
Record name | 2-Chloroquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577967-89-6 | |
Record name | 2-Chloroquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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